![molecular formula C10H12N2O4 B2375339 N-(2-methoxyethyl)-3-nitrobenzamide CAS No. 167834-35-7](/img/structure/B2375339.png)
N-(2-methoxyethyl)-3-nitrobenzamide
Overview
Description
“N-(2-methoxyethyl)-3-nitrobenzamide” is a complex organic compound. It likely contains a nitro group (-NO2) attached to a benzamide moiety, with a methoxyethyl group (-OCH2CH3) also attached to the nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry. The presence of the nitro group would likely result in characteristic peaks in the IR spectrum .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitro group, which is electron-withdrawing, and the methoxyethyl group, which may be electron-donating .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemical Structure and Properties
N-(2-methoxyethyl)-3-nitrobenzamide has been studied for its chemical properties and structure. A study by Shtamburg et al. (2012) on a closely related compound, N-chloro-N-methoxy-4-nitrobenzamide, revealed the high pyramidality of its amide nitrogen atom. This structural insight is crucial for understanding the reactivity and potential applications of similar compounds (Shtamburg et al., 2012).
Catalytic Applications
Research has also explored the catalytic potential of compounds similar to N-(2-methoxyethyl)-3-nitrobenzamide. Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide and demonstrated their effectiveness as catalysts in C–H bond functionalization reactions. This suggests possible catalytic applications for N-(2-methoxyethyl)-3-nitrobenzamide in similar chemical reactions (Zhou et al., 2018).
Synthesis and Derivatives
The synthesis of derivatives of compounds similar to N-(2-methoxyethyl)-3-nitrobenzamide has been a subject of research. Valenta et al. (1990) reported the synthesis of various N-substituted 2-methoxy-5-nitrobenzamides, highlighting the versatility and potential for creating a range of compounds with diverse properties (Valenta et al., 1990).
Corrosion Inhibition
Research by Mishra et al. (2018) on derivatives of N-phenyl-benzamides, including compounds with nitro and methoxy substituents, demonstrated their effectiveness as corrosion inhibitors. This suggests that N-(2-methoxyethyl)-3-nitrobenzamide could potentially be explored for similar applications (Mishra et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyethyl)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-16-6-5-11-10(13)8-3-2-4-9(7-8)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSKLULBLVZNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3-nitrobenzamide |
Synthesis routes and methods
Procedure details
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